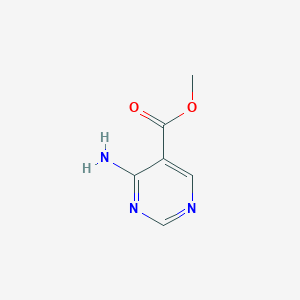

Methyl 4-aminopyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminopyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGFEYSMPKNABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596644 |

Source

|

| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714975-53-8 |

Source

|

| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Methyl 4-aminopyrimidine-5-carboxylate: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including vital anticancer and antiviral agents.[1] The precise structural characterization of pyrimidine derivatives is therefore a critical, non-negotiable step in the drug discovery and development pipeline. The arrangement of substituents on the pyrimidine ring dictates the molecule's physicochemical properties, its three-dimensional conformation, and ultimately, its interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the synergistic analytical techniques required for the unambiguous structure elucidation of Methyl 4-aminopyrimidine-5-carboxylate, a key heterocyclic building block. We will move beyond a simple listing of methods to explore the causality behind experimental choices, detailing not just the "how" but the "why" for each step. This document is designed to serve as a field-proven guide for researchers, ensuring a self-validating system for structural confirmation through the integration of spectroscopic and crystallographic data.

The Target Molecule: An Overview

Before delving into the analytical methodologies, it is essential to establish the theoretical framework of the target molecule.

-

Compound Name: this compound

-

Molecular Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol [2]

The hypothesized structure contains a pyrimidine ring substituted with an amino group at the C4 position and a methyl carboxylate group at the C5 position. Each analytical technique described herein will serve to confirm this specific arrangement and rule out other potential isomers.

Caption: Hypothesized structure of this compound.

The Analytical Workflow: A Synergistic Strategy

The definitive elucidation of a molecular structure is never reliant on a single technique. It is the congruent and mutually supportive data from orthogonal methods that builds an unshakeable confirmation. Our workflow is designed as a self-validating loop, where the output of one analysis informs and is confirmed by the next.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone technique for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving polar compounds and has exchangeable proton signals that do not interfere with the analyte's signals.[1]

-

Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Spectroscopy: Identifying the Protons

-

Causality: Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. This is the first step in assembling the structural puzzle.

-

Expected Data & Interpretation:

-

H2 & H6 Protons: Two singlets are expected for the pyrimidine ring protons. The proton at C2 will likely appear at a different chemical shift than the proton at C6 due to the different electronic environments created by the adjacent nitrogen atoms and substituents.

-

-NH₂ Protons: A broad singlet corresponding to the two protons of the amino group. Its chemical shift can be variable and its broadness is due to quadrupole broadening and potential hydrogen exchange. This peak will disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test.

-

-OCH₃ Protons: A sharp singlet integrating to three protons, characteristic of the methyl ester group.

-

¹³C NMR Spectroscopy: Defining the Carbon Backbone

-

Causality: Proton-decoupled ¹³C NMR identifies all unique carbon atoms in the molecule, providing a direct count of the carbon environments and initial information about their nature (e.g., C=O, aromatic C, aliphatic C).

-

Expected Data & Interpretation:

-

C=O Carbon: A signal in the downfield region (typically 160-175 ppm), characteristic of an ester carbonyl carbon.

-

Pyrimidine Ring Carbons: Four distinct signals for the four carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen atoms and the electron-donating/withdrawing nature of the substituents.

-

-OCH₃ Carbon: A signal in the aliphatic region (typically 50-60 ppm) for the methyl ester carbon.

-

2D NMR (HSQC & HMBC): The Definitive Connectivity Map

-

Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for establishing the substitution pattern.

-

Key HMBC Correlations for Confirmation:

-

H6 to C5 and C4: A correlation from the H6 proton to the C5 and C4 carbons will confirm their proximity.

-

-OCH₃ Protons to C=O: A strong correlation from the methyl protons to the ester carbonyl carbon is definitive proof of the methyl ester functionality.

-

H2 to C4 and C6: Correlations from the H2 proton across the nitrogen atoms to C4 and C6 will lock in the ring structure.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

-

Causality: Mass spectrometry provides the precise molecular weight of a compound, which is the most direct way to validate its molecular formula.[1] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

-

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol.[1]

-

Dilution: Dilute the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition (e.g., methanol/water with 0.1% formic acid for ESI+).[1]

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

-

Expected Data & Interpretation:

-

Protonated Molecule [M+H]⁺: The primary observation in the positive ion mode spectrum should be a peak at m/z 154.06, corresponding to the protonated molecule [C₆H₇N₃O₂ + H]⁺.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural clues. Expect to see losses corresponding to the functional groups, such as the loss of a methoxy radical (·OCH₃) or neutral loss of methanol (CH₃OH).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

-

Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for a quick functional group inventory.

-

Experimental Protocol: The spectrum can be acquired rapidly using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

-

Expected Data & Interpretation:

-

N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[3]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the ester carbonyl group.[4]

-

C=N/C=C Stretch: Multiple absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the pyrimidine ring.

-

Summary of Spectroscopic Data

| Technique | Observation | Expected Value/Region | Interpretation |

| ¹H NMR | Pyrimidine Protons | 2 singlets | Confirms H2 and H6 protons |

| Amino Protons | 1 broad singlet | -NH₂ group (D₂O exchangeable) | |

| Methyl Protons | 1 sharp singlet (3H) | -OCH₃ of the ester | |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm | C=O of the ester |

| Ring Carbons | 4 signals | Four unique pyrimidine carbons | |

| Methyl Carbon | ~52 ppm | -OCH₃ of the ester | |

| HRMS (ESI+) | Protonated Molecule | m/z 154.06 | Confirms formula C₆H₇N₃O₂ |

| IR | N-H Stretch | 3300-3500 cm⁻¹ | Primary amine (-NH₂) |

| C=O Stretch | 1700-1725 cm⁻¹ | Ester carbonyl |

X-Ray Crystallography: The Unambiguous Proof

-

Causality & Trustworthiness: While the combination of spectroscopic techniques provides a robust hypothesis, single-crystal X-ray crystallography offers the "gold standard" for structural proof. It determines the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous confirmation of connectivity and stereochemistry.[5]

-

Experimental Protocol:

-

Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., dichloromethane, ethanol).[6]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic coordinates, bond lengths, and bond angles.[6][7]

-

-

Expected Data & Interpretation:

-

Connectivity: The resulting 3D model will definitively confirm the 4-amino and 5-carboxylate substitution pattern on the pyrimidine ring.

-

Planarity: The data will confirm the near-planar geometry of the pyrimidine ring.[6]

-

Intermolecular Interactions: The analysis will reveal how the molecules pack in the crystal lattice, highlighting key intermolecular forces such as N-H···N or N-H···O hydrogen bonds, which are crucial for understanding the solid-state properties of the material.[6][8]

-

Conclusion

The rigorous structural elucidation of this compound is not a linear process but a synergistic integration of multiple analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. IR spectroscopy offers a rapid check for key functional groups. The suite of NMR experiments—¹H, ¹³C, and 2D—collectively maps out the molecular skeleton and its intricate connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this multi-technique, self-validating workflow, researchers can have the highest degree of confidence in their molecular structure, a critical prerequisite for advancing research in medicinal chemistry and drug development.

References

-

Methyl 4-amino-2-chloropyrimidine-5-carboxylate. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

-

(PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. ResearchGate. Available from: [Link]

-

Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. ResearchGate. Available from: [Link]

-

Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information (PubChem). Available from: [Link]

-

Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information (PubChem). Available from: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information (PMC). Available from: [Link]

-

4-Aminopyrimidine. National Center for Biotechnology Information (PubChem). Available from: [Link]

-

Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available from: [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available from: [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Available from: [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (PMC). Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Methyl 5-aminopicolinate hydrochloride. National Center for Biotechnology Information (PubChem). Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinyl) Sulfide. MDPI. Available from: [Link]

-

Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. Available from: [Link]

-

1 H NMR spectrum of 5-aminomethylsalicylic acid methyl... ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Importance of Methyl 4-Aminopyrimidine-5-Carboxylate as a Scaffold for Biologically Active Compounds: A Technical Guide

Abstract

Methyl 4-aminopyrimidine-5-carboxylate, a heterocyclic compound, holds a position of significant strategic importance in the field of medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a highly versatile foundational scaffold. This technical guide provides an in-depth exploration of this molecule, not as a standalone agent, but as a critical starting point for the synthesis of a diverse array of potent and specific therapeutic candidates. We will dissect the synthetic pathways that leverage this core structure to generate advanced derivatives, including thieno[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines. The guide will focus on the significant anticancer and antimicrobial activities exhibited by these derivatives, elucidating their mechanisms of action, such as kinase and enzyme inhibition. Detailed experimental protocols for assessing bioactivity, quantitative data from key studies, and an analysis of structure-activity relationships are presented to provide researchers and drug development professionals with a comprehensive resource for leveraging the untapped potential of the this compound scaffold.

The 4-Aminopyrimidine-5-Carboxylate Scaffold: A Foundation for Bioactivity

The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for drug design. Pyrimidine derivatives are recognized as bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1] This structural mimicry has led to the development of numerous drugs with diverse pharmacological applications, including antifolate, antitumor, and anti-AIDS activities.[2] The adaptability of the pyrimidine ring, which allows for substitution at multiple positions, enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.

Chemical Properties and Synthetic Access

This compound is a stable, solid compound characterized by the IUPAC name this compound. Its structure features a pyrimidine ring substituted with an amino group at position 4 and a methyl carboxylate group at position 5. These functional groups serve as reactive handles for extensive chemical modification.

The synthesis of this and related pyrimidine carboxylate scaffolds can be achieved through various established organic chemistry routes. A common method involves the reaction of a 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt with a suitable amidinium salt, such as guanidine hydrochloride, to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester.[3][4] Alternative strategies, such as those starting from β-formyl enamides or utilizing Minisci-type radical reactions, have also been developed to create functionalized pyrimidine cores, highlighting the accessibility of this foundational scaffold for further derivatization.[3][5]

Synthetic Derivatization: From Core Scaffold to Active Candidate

The true potential of this compound is unlocked through its chemical derivatization. The amino and carboxylate groups are primary sites for building molecular complexity, often serving as anchor points for constructing fused ring systems with enhanced biological activity.

General Synthetic Workflow

A prevalent strategy involves the cyclocondensation of the 4-aminopyrimidine core with other reagents to form fused heterocyclic systems. For instance, the synthesis of thieno[2,3-d]pyrimidines, a class of potent kinase inhibitors, often begins with a related 2-amino-3-cyano-thiophene, which undergoes cyclization with nitriles in an acidic medium to form the 4-amino-thieno[2,3-d]pyrimidine core.[6] This demonstrates how the aminopyrimidine motif is central to constructing these advanced scaffolds.

Protocol: Synthesis of Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

This protocol is adapted from a generalized procedure for synthesizing thieno[2,3-d]pyrimidine derivatives, which are structurally related and demonstrate the principles of building upon the aminopyrimidine concept.[6]

Objective: To synthesize substituted 4-amino-thieno[2,3-d]pyrimidines via cyclocondensation.

Materials:

-

2-Amino-3-cyano-thiophene derivative

-

Appropriate aryl or arylalkyl nitrile

-

Dry dioxane (solvent)

-

Dry hydrogen chloride (HCl) gas

-

25% (v/v) Ammonium hydroxide (NH4OH) for neutralization

-

Recrystallization solvent (e.g., acetic acid, acetonitrile, benzene)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve the 2-amino-3-cyano-thiophene and the respective nitrile in a 1:1 molar ratio in dry dioxane.

-

Cyclization: Pass a steady stream of dry HCl gas through the stirred reaction solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism proceeds through several intermediates, with the potential for 4-chloro-thienopyrimidine by-product formation.[6]

-

Work-up: Upon completion, the reaction mixture is typically poured into crushed ice.

-

Neutralization: The acidic solution is carefully neutralized with 25% (v/v) NH4OH. This step may initially produce a resinous mass.

-

Crystallization: The resin is left to stand, often overnight, in the NH4OH solution to induce crystallization.[6]

-

Purification: The crude crystalline product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., dioxane, acetic acid) to yield the pure ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative.[6]

Anticancer Activity of Derivatives

Derivatives of the 4-aminopyrimidine scaffold have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation, by phosphorylating target proteins. In many cancers, kinases such as Epidermal Growth Factor Receptor (EGFR), B-Raf, and Aurora kinases are overexpressed or mutated, leading to uncontrolled cell growth.[1] Pyrimidine-based molecules, due to their structural similarity to the purine core of ATP, can act as competitive inhibitors, binding to the ATP-binding pocket of these kinases and preventing phosphorylation.

Case Study: Thieno[2,3-d]pyrimidine Derivatives

A series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines.[1][7] These compounds were designed as tyrosine kinase inhibitors and showed significant efficacy.[8]

Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives [6]

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |

| 2 | 2-(4-chlorobenzyl) | MCF-7 | 0.013 | 15.8 |

| 2 | 2-(4-chlorobenzyl) | MDA-MB-231 | 0.056 | 3.7 |

| 3 | 2-(4-nitrobenzyl) | MCF-7 | >10 | 19.3 |

| 5 | 2-(3-(trifluoromethyl)phenyl) | MDA-MB-231 | 0.26 | - |

| Cisplatin | (Reference Drug) | MCF-7 | - | 2.36 |

Data sourced from Gadzhev et al. (2022). The Selectivity Index (SI) is the ratio of the IC50 for the normal cell line (MCF-10A) to the cancer cell line, with higher values indicating greater selectivity.

The data indicates that compound 2 exhibits potent antiproliferative effects against both MCF-7 and MDA-MB-231 breast cancer cell lines, with an IC50 in the nanomolar range for MCF-7 cells.[6] Notably, the selectivity index of these compounds is significantly higher than that of the conventional chemotherapy drug Cisplatin, suggesting a better safety profile with less toxicity to normal cells.[6]

Protocol: MTT Assay for In Vitro Antiproliferative Activity

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Antimicrobial and Other Biological Activities

The versatility of the 4-aminopyrimidine scaffold extends beyond oncology into the realm of infectious diseases.

Antibacterial Agents: Targeting the MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many bacteria but is absent in mammals, making it an attractive target for novel antibacterial drugs.[9] Derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylate have been specifically designed to inhibit 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), the fifth enzyme in this pathway.[9] These compounds are designed with a zinc-binding group to chelate the catalytically important zinc ion in the IspF active site, leading to enzyme inhibition and antibacterial activity against pathogens like Burkholderia pseudomallei.[9]

Antitubercular and Antifolate Activities

The pyrimidine core is also a key feature in antitubercular agents and antifolates. For example, novel 6-dialkylaminopyrimidine carboxamides have been identified through high-throughput screening as potent inhibitors of Mycobacterium tuberculosis.[10] Furthermore, the structural similarity of pyrimidines to folate has led to the development of antifolates that inhibit multiple key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), thereby disrupting DNA synthesis in rapidly dividing cells.[11]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial compound in a liquid medium.

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound and reference antibiotic (e.g., Ampicillin)

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationship (SAR) and Future Directions

Analysis of the various active derivatives reveals key structure-activity relationships. For thieno[2,3-d]pyrimidine-based anticancer agents, the nature of the substituent at the 2-position is critical. Small, lipophilic groups like a 4-chlorobenzyl moiety can lead to potent, nanomolar-range inhibition, while other substitutions can drastically alter efficacy and selectivity.[6] For antimicrobial N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with small substituents (or no substituents) on the benzyl ring show higher activity against Gram-positive bacteria like S. aureus.[12][13]

The future for the this compound scaffold is bright. Its proven versatility makes it an ideal candidate for combinatorial chemistry and fragment-based drug discovery approaches. Further exploration could involve:

-

Developing dual-target inhibitors that hit multiple nodes in a disease pathway, such as dual BRD4/PLK1 inhibitors for cancer.[14]

-

Creating novel PROTACs (PROteolysis TArgeting Chimeras) by attaching an E3 ligase-binding ligand to a pyrimidine-based inhibitor, leading to targeted protein degradation.[15]

-

Exploring new therapeutic areas by screening libraries of derivatives against a wider range of targets, including viral polymerases, parasitic enzymes, and inflammatory mediators.

References

-

Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. Available from: [Link]

-

Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed, 35630793. Available from: [Link]

-

Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Available from: [Link]

-

Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

-

Various Authors. (2016). Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Li, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]

-

Tieu, W., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221512. Available from: [Link]

-

Debenham, J.S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. Available from: [Link]

-

Shih, C., et al. (1997). Multiple folate enzyme inhibition: mechanism of a novel pyrrolopyrimidine-based antifolate LY231514 (MTA). Advances in Experimental Medicine and Biology, 426, 327-333. Available from: [Link]

-

March, Y.A., Al-Tamimi, W.H., & Abdulwahid, A.A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30. Available from: [Link]

-

Ramachandran, S., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(15), 8234-8252. Available from: [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.

-

Ayub, M., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available from: [Link]

-

Pierre, F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(10), 1493-1496. Available from: [Link]

-

Tursunova, D.S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(6), e2000470. Available from: [Link]

-

El-Sayed, N.N.E., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13, 19890. Available from: [Link]

-

Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available from: [Link]

-

Zhang, H., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. Available from: [Link]

-

Al-Ostath, A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 17(3), 323. Available from: [Link]

-

Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

-

Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. Available from: [Link]

-

Edmondson, D.E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 40(3), 957-995. Available from: [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

El-Sayed, W.A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][6][7]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports, 11, 1070. Available from: [Link]

-

PubChem. Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. ResearchGate. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

Zastrozhin, M.S., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8. Available from: [Link]

Sources

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sjomr.org.in [sjomr.org.in]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. mdpi.com [mdpi.com]

- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple folate enzyme inhibition: mechanism of a novel pyrrolopyrimidine-based antifolate LY231514 (MTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-aminopyrimidine-5-carboxylate Derivatives and Analogs for Drug Discovery

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a privileged scaffold, capable of interacting with a wide array of biological targets.[1][3] Among the vast chemical space occupied by pyrimidine derivatives, the methyl 4-aminopyrimidine-5-carboxylate core has emerged as a particularly versatile template for the design of targeted therapies, most notably in the realm of protein kinase inhibitors.[4][5] This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological significance of this important class of molecules for researchers, scientists, and drug development professionals.

The this compound Scaffold: Structural and Functional Significance

The this compound scaffold possesses key structural features that make it an ideal starting point for the development of targeted inhibitors. The 4-amino group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with the hinge region of protein kinases, a critical component of the ATP-binding site.[3][6] The 5-carboxylate moiety provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[7]

Synthetic Strategies for the 4-Aminopyrimidine-5-carboxylate Core

The construction of the 4-aminopyrimidine-5-carboxylate core is typically achieved through a convergent synthesis strategy involving the condensation of a three-carbon building block with an amidine source. A common and efficient method involves the reaction of an enamine, such as a derivative of an aminomethylene malonate, with formamidine.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the core scaffold.

Step 1: Synthesis of Dimethyl 2-(aminomethylene)malonate

-

To a stirred solution of dimethyl malonate (1.0 eq) and triethyl orthoformate (1.2 eq) at 130-140 °C, add acetic anhydride (1.5 eq) dropwise.

-

Continue heating for 2 hours, then allow the mixture to cool to room temperature.

-

Slowly add a solution of ammonia in ethanol (e.g., 20%) at 0 °C.

-

Stir the mixture at room temperature for 3-4 hours.

-

Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield dimethyl 2-(aminomethylene)malonate.

Step 2: Cyclization to Methyl 4-hydroxypyrimidine-5-carboxylate

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, add formamidine acetate (1.0 eq) and dimethyl 2-(aminomethylene)malonate (1.0 eq).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain methyl 4-hydroxypyrimidine-5-carboxylate.

Step 3: Chlorination to Methyl 4-chloropyrimidine-5-carboxylate

-

Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq).

-

Add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude methyl 4-chloropyrimidine-5-carboxylate, which can be used in the next step without further purification.

Step 4: Amination to this compound

-

Dissolve the crude methyl 4-chloropyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol or isopropanol).

-

Bubble ammonia gas through the solution at 0 °C until saturation, or use a solution of ammonia in a suitable solvent.

-

Seal the reaction vessel and heat to 80-100 °C for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Derivatization Strategies: Expanding Chemical Diversity

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the 4-amino group and the 5-ester functionality.

Modification of the 4-Amino Group

The 4-amino group can be functionalized through various reactions, with N-alkylation and N-arylation being the most common.

-

N-Alkylation: Direct alkylation of the 4-amino group can be achieved using alkyl halides in the presence of a base.[8] However, controlling the degree of alkylation can be challenging. A more controlled approach involves reductive amination with aldehydes or ketones.

-

N-Arylation (Buchwald-Hartwig Amination): A powerful method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination.[9][10][11] This reaction allows for the coupling of the 4-amino group with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse library of N-aryl derivatives.[9][12]

Illustrative Buchwald-Hartwig Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).[9]

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the mixture to 80-110 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Modification of the 5-Ester Group

The methyl ester at the 5-position is a versatile handle for introducing a variety of functional groups.

-

Amide Bond Formation: The ester can be converted to a carboxylic acid via hydrolysis (e.g., using LiOH or NaOH), followed by amide coupling with a diverse range of amines using standard coupling reagents (e.g., HATU, HOBt/EDC).[13][14][15] This is a widely used strategy to introduce substituents that can interact with different regions of the target protein's binding pocket.[16]

-

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Direct amide formation from unactivated carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 4-aminopyrimidine-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-aminopyrimidine-5-carboxylate, a key heterocyclic building block in synthetic chemistry. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's signature spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound (C₆H₇N₃O₂) is a substituted pyrimidine derivative featuring an amino group at the C4 position and a methyl ester at the C5 position. This unique arrangement of electron-donating (amino) and electron-withdrawing (carboxylate) groups on the pyrimidine ring creates a distinct electronic environment, making it a valuable synthon for the construction of more complex molecules, including pharmacologically active compounds and advanced materials.[1][2] Accurate characterization of this molecule is paramount for its effective use, and spectroscopy provides the essential tools for structural verification and purity assessment. This guide elucidates the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on spectral information reported for this compound, which was utilized as a key reagent in the synthesis of novel cyclometalated complexes.[1]

Molecular Structure and Key Features

The structural framework of this compound dictates its spectroscopic properties. The aromatic pyrimidine ring, the primary amino group, and the methyl carboxylate moiety each contribute unique signals that are interpretable through various spectroscopic methods.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by sharp signals for the aromatic and methyl protons and a broader signal for the amino protons.

Table 1: Summary of ¹H NMR Data (Data interpreted from literature values for a CDCl₃ solvent)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | Singlet | 1H | H2 (Pyrimidine) |

| ~8.40 | Singlet | 1H | H6 (Pyrimidine) |

| ~5.80 | Broad Singlet | 2H | -NH₂ |

| ~3.90 | Singlet | 3H | -OCH₃ |

Interpretation:

-

Pyrimidine Protons (H2, H6): The two protons on the pyrimidine ring appear as distinct singlets in the downfield region (~8.40-8.75 ppm). Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The lack of coupling (singlets) indicates that there are no adjacent protons. H2 is typically the most downfield proton in a pyrimidine system, being situated between two nitrogen atoms.

-

Amino Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet around 5.80 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable depending on solvent, concentration, and temperature.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.90 ppm. This is a characteristic region for methyl esters, and the singlet multiplicity confirms the absence of adjacent protons.

Caption: Visualization of distinct proton environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Summary of ¹³C NMR Data (Data interpreted from literature values for a CDCl₃ solvent)[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Ester) |

| ~160.0 | C4 (C-NH₂) |

| ~158.5 | C2 |

| ~157.0 | C6 |

| ~108.0 | C5 |

| ~52.0 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 166.0 ppm, which is a characteristic chemical shift for this functional group.

-

Pyrimidine Ring Carbons:

-

C4: The carbon attached to the amino group (C4) is highly deshielded (~160.0 ppm) due to the direct attachment of a nitrogen atom within the ring and the amino substituent.

-

C2 and C6: The C2 and C6 carbons also appear significantly downfield (~158.5 and 157.0 ppm, respectively) due to the influence of the adjacent ring nitrogens.

-

C5: The C5 carbon, which bears the carboxylate group, is the most upfield of the ring carbons (~108.0 ppm). This is a point of substitution and its chemical shift is influenced by both the ring nitrogens and the attached ester group.

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester appears in the upfield region (~52.0 ppm), consistent with an sp³-hybridized carbon attached to an electronegative oxygen atom.

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A 30-degree pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds are typical starting points. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Summary of Key IR Absorption Bands (Data interpreted from literature)[1]

| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| 1640 - 1550 | C=N and C=C Stretches | Pyrimidine Aromatic Ring |

| ~1250 | C-O Stretch | Ester (C-O-C) |

Interpretation:

-

N-H Stretching: The presence of a primary amine is clearly indicated by a pair of medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature of the spectrum and is unambiguously assigned to the C=O stretching vibration of the methyl ester group.

-

Aromatic Ring Stretching: A series of bands in the 1640-1550 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is attributed to the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Expected Data (Electron Spray Ionization, ESI+):

-

Molecular Ion: m/z = 168.06 [M+H]⁺

-

Molecular Formula: C₆H₇N₃O₂

-

Exact Mass: 167.0538

Interpretation and Fragmentation Logic: In a positive ion mode ESI-MS experiment, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 168. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₆H₈N₃O₂⁺.

Under fragmentation conditions (MS/MS), the molecule would likely undergo characteristic losses:

-

Loss of Methanol (CH₃OH, 32 Da): A common fragmentation pathway for methyl esters is the loss of methanol, which would result in a fragment ion at m/z 136.

-

Loss of Methoxy Radical (•OCH₃, 31 Da): Cleavage of the O-CH₃ bond can lead to the formation of an acylium ion and the loss of a methoxy radical, resulting in a fragment at m/z 136.

-

Loss of Carbon Monoxide (CO, 28 Da): Following the loss of the methoxy group, the resulting acylium ion can further lose carbon monoxide, yielding a fragment at m/z 108.

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 4-aminopyrimidine-5-carboxylate: A Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminopyrimidine-5-carboxylate is a heterocyclic organic compound featuring a 4-aminopyrimidine core, a scaffold of significant interest in medicinal chemistry. While direct studies on the mechanism of action of this specific molecule are not extensively available in current literature, the 4-aminopyrimidine framework is a well-established pharmacophore, particularly in the design of protein kinase inhibitors. This guide will, therefore, explore the hypothesized mechanism of action of this compound, grounded in the extensive research on structurally related analogs. We will delve into the probable biological targets, propose detailed experimental workflows for its characterization, and provide a framework for its potential application in drug discovery, with a primary focus on oncology.

Introduction: The 4-Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 4-aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. A significant body of research has demonstrated its utility in the development of potent and selective inhibitors of protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-aminopyrimidine core can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases and disrupt their catalytic activity.[1]

Derivatives of this scaffold have been successfully developed to target a variety of kinases, including:

-

Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR), Src, and Abl.[3][4]

-

Serine/Threonine Kinases: including p70S6K/Akt and Polo-like Kinase 1 (PLK1).[4][5]

Given this precedent, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases. The subsequent sections will outline the hypothesized mechanism and the experimental approaches to validate this.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

The most probable mechanism of action for this compound is competitive inhibition of ATP binding to the active site of a protein kinase. The 4-amino group and the pyrimidine ring nitrogens are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring ATP and its competitive inhibitors.[1]

The general binding mode of a 4-aminopyrimidine-based kinase inhibitor is depicted below:

Figure 2: Proposed experimental workflow for characterizing the mechanism of action.

Structure-Activity Relationship (SAR) and Future Directions

The initial characterization of this compound will provide a foundation for further medicinal chemistry efforts. The methyl carboxylate group is a key handle for modification. For instance, converting the ester to an amide can introduce new hydrogen bond donors and acceptors, potentially increasing potency and altering selectivity. [6]Exploring different substituents on the pyrimidine ring can also modulate the compound's properties.

Conclusion

While the specific mechanism of action of this compound remains to be experimentally determined, its structural similarity to a vast number of known kinase inhibitors provides a strong rationale for its investigation as such. The 4-aminopyrimidine scaffold is a proven pharmacophore for targeting the ATP-binding site of kinases. The experimental workflows detailed in this guide provide a comprehensive roadmap for researchers to elucidate the biological activity of this compound, identify its primary cellular targets, and evaluate its potential as a therapeutic agent. This systematic approach will be crucial in unlocking the full potential of this compound in the field of drug discovery.

References

-

Xiao, Y., Huck, B., Lan, R., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

- Hao, Y., et al. (2018). Design, Synthesis, and biological evaluation of pyrimido [4, 5-d] pyrimidine-2, 4 (1 h, 3 h)-diones as potent and selective epidermal growth factor receptor (EGFR)

-

Madia, V. N., De Leo, A., Ialongo, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 13(1), 16867. [Link]

-

Zhong, B., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 785-805. [Link]

-

Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

-

Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters, 24(22), 5215-5219. [Link]

-

Wang, T., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(12), 3562-3567. [Link]

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminopyrimidine - LKT Labs [lktlabs.com]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: The Aminopyrimidine Core: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Novel Aminopyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents.[1] Its inherent ability to engage in multiple non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing potent and selective inhibitors of a wide range of biological targets.[2] This guide provides a comprehensive overview of the discovery of novel aminopyrimidine compounds, with a focus on their application as kinase inhibitors, detailing experimental methodologies and the strategic rationale behind their development.

The versatility of the aminopyrimidine core lies in its capacity to mimic the adenine ring of ATP, the ubiquitous substrate for kinases.[1] This allows aminopyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][3] The amenability of the aminopyrimidine scaffold to chemical modification allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[1]

Part 2: Core Synthetic Strategies for Novel Aminopyrimidine Derivatives

The synthesis of novel aminopyrimidine-based compounds is a cornerstone of the drug discovery process. The ability to efficiently generate a diverse library of analogues is crucial for establishing robust structure-activity relationships (SAR).

Foundational Synthesis of the 2-Aminopyrimidine Core

A common and efficient method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound with guanidine.[4][5] This reaction provides a straightforward route to the core structure, which can then be further functionalized.

Experimental Protocol: Synthesis of 2,6-diamino-4-hydroxy pyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl cyanoacetate (Michael acceptor) and guanidine nitrate (Michael donor) in a suitable solvent such as DMF.

-

Catalyst Addition: Add a catalytic amount of a base, for example, potassium carbonate (K₂CO₃), to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC).

-

Work-up and Purification: After completion, cool the reaction mixture, and purify the product through standard procedures such as precipitation, filtration, and recrystallization to yield the desired 2,6-diamino-4-hydroxy pyrimidine.[4]

Diversification of the Aminopyrimidine Scaffold

Once the core is synthesized, further modifications are introduced to explore the chemical space and optimize for potency and selectivity. Nucleophilic substitution reactions are a common strategy for this diversification.[6] For instance, a replaceable group, such as a methylthio group, can be substituted by various nucleophiles like aromatic amines, phenols, or other heterocycles.[4]

Part 3: Elucidating Biological Activity and Mechanism of Action

A critical phase in the discovery of novel aminopyrimidine compounds is the comprehensive evaluation of their biological activity and the elucidation of their mechanism of action. This is achieved through a combination of in vitro and cell-based assays.

In Vitro Evaluation of Novel Compounds

The initial assessment of a compound's potential as a kinase inhibitor is typically performed using in vitro kinase inhibition assays. These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., HTRF)

-

Assay Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (often a peptide), and ATP in an appropriate buffer.

-

Compound Addition: Add the test aminopyrimidine compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature to allow the kinase reaction to proceed.

-

Detection: Utilize a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the extent of substrate phosphorylation. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

To determine if the in vitro kinase inhibition translates to a biological effect in a cellular context, antiproliferative assays are employed. The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the aminopyrimidine inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the EC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.[7]

To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, Western blotting is used to assess the phosphorylation status of downstream substrates.[1]

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cells with the aminopyrimidine inhibitor, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated protein band in treated cells indicates target engagement.

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity.[8][9] By systematically modifying the aminopyrimidine scaffold and assessing the impact on activity, researchers can design more potent and selective compounds.[9]

Data Presentation: Illustrative SAR Data for a Series of Aminopyrimidine-Based Kinase Inhibitors

| Compound | R1 Group | R2 Group | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |

| 1a | H | Phenyl | 500 | 10 |

| 1b | Cl | Phenyl | 250 | 5 |

| 1c | Me | Phenyl | 400 | 8 |

| 1d | H | 4-Fluorophenyl | 100 | 1.5 |

| 1e | Cl | 4-Fluorophenyl | 10 | 0.2 |

This is a representative table illustrating the principles of SAR. Actual data would be derived from experimental results.

In Silico Modeling in Aminopyrimidine Drug Discovery

Computational methods, such as molecular docking, are invaluable tools in modern drug discovery.[6] These techniques can predict the binding mode of a compound within the active site of its target protein, helping to rationalize observed SAR and guide the design of new derivatives.[10]

Part 4: Therapeutic Applications and Future Perspectives

The versatility of the aminopyrimidine scaffold has led to its exploration in a wide array of therapeutic areas.

Aminopyrimidines in Oncology: Targeting Driver Kinases

The most prominent application of aminopyrimidine-based compounds is in oncology, where they have been successfully developed as inhibitors of various protein kinases that drive cancer cell proliferation and survival.[3][11]

Case Study: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Aberrant activation of the Epidermal Growth Factor Receptor (EGFR) is a key driver in a subset of NSCLC.[1][12] Aminopyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, leading to significant clinical benefits for patients with EGFR-mutant NSCLC.[12][13][14]

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine-based compounds.

Beyond Oncology: Aminopyrimidines in Other Diseases

The therapeutic potential of aminopyrimidine derivatives extends beyond cancer. They are being investigated for the treatment of a variety of other conditions:

-

Inflammatory and Autoimmune Disorders: By targeting kinases like the Janus kinases (JAKs), aminopyrimidine compounds can modulate inflammatory signaling pathways.[1][15]

-

Neurodegenerative Diseases: There is growing interest in the potential of aminopyrimidine-based compounds to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease by targeting kinases involved in neuronal signaling and survival.[16][17][18]

-

Antimicrobial Agents: Aminopyrimidine derivatives have also demonstrated broad-spectrum antimicrobial properties, making them promising candidates for the development of new antibiotics to combat antimicrobial resistance.[2][19]

Caption: A generalized workflow for the discovery and development of aminopyrimidine-based drugs.

Challenges and Future Directions

Despite the successes, challenges remain in the development of aminopyrimidine-based drugs. Achieving high selectivity for the target kinase over other closely related kinases is a significant hurdle. The emergence of drug resistance is another major concern, particularly in oncology. Future research will focus on the development of next-generation inhibitors that can overcome resistance mechanisms and the exploration of novel therapeutic targets. The use of advanced computational tools and artificial intelligence will undoubtedly play an increasingly important role in the rational design of these novel compounds.

Part 5: Conclusion

The aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its versatility and amenability to chemical modification have enabled the development of a diverse range of compounds with significant clinical impact. This guide has provided an overview of the key aspects of the discovery process, from synthesis and biological evaluation to therapeutic applications. As our understanding of the molecular basis of disease deepens, the rational design of novel aminopyrimidine derivatives will continue to be a major driver of innovation in drug discovery.

Part 6: References

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available from: [Link]

-

Ma, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available from: [Link]

-

Yadav, P., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available from: [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available from: [Link]

-

Patel, H. R., et al. (2018). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Scientific Research in Science and Technology. Available from: [Link]

-